molecular formula C10H17NO3 B1267821 2-(4-Acetamidocyclohexyl)acetic acid CAS No. 2901-44-2

2-(4-Acetamidocyclohexyl)acetic acid

Cat. No. B1267821
CAS RN: 2901-44-2
M. Wt: 199.25 g/mol
InChI Key: WFVBDJQHTIBXHZ-UHFFFAOYSA-N
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Description

2-(4-Acetamidocyclohexyl)acetic acid, also known as 2-(4-Aminocyclohexyl)acetic acid (2-ACA), is an organic compound with the molecular formula C7H13NO3. It is a derivative of cyclohexylamine and is used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 132-133 °C and a boiling point of 221-223 °C. 2-ACA has been used in the synthesis of a variety of compounds, including drugs, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Chemical Compound Synthesis and Characterization

  • A cyclohexylacetic acid derivative was isolated from Emilia sonchifolia, showing the potential of 2-(4-Acetamidocyclohexyl)acetic acid in discovering new chemical compounds (Shen et al., 2013).
  • The compound was utilized in a Michael reaction, demonstrating its utility in asymmetric synthesis processes (Takeda et al., 1981).

Computational Chemistry and Molecular Studies

  • In a study of a monocyclic β‐lactam, the molecule was analyzed using various molecular orbital methods, highlighting its role in computational chemistry (Boyd et al., 1988).
  • Acetal-protected derivatives of this compound were synthesized, showing its applicability in the creation of hexahydroindoles, an important intermediate for alkaloid synthesis (Juma et al., 2008).

Mechanistic Understanding in Chemical Reactions

  • Research into the elimination of acetic acid from specific ions of acetates revealed the compound's role in understanding reaction mechanisms (Kuzmenkov et al., 1999).

Role in Physiological and Biochemical Processes

  • The compound was identified in the urine of a family with a postulated defect in an enzyme, contributing to our understanding of metabolic disorders (Niederwieser et al., 1978).

Medicinal Chemistry and Drug Design

  • In a green chemistry approach, the compound was used in the design and discovery of analogues for potential analgesic and antipyretic agents (Reddy et al., 2014).
  • A Schiff base ligand incorporating this compound was synthesized and studied for its antioxidant and enzyme inhibitory properties, highlighting its medicinal chemistry applications (Ikram et al., 2015).

Biochemical Analysis

Cellular Effects

2-(4-Acetamidocyclohexyl)acetic acid influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the expression of pro-inflammatory genes. This inhibition leads to a decrease in the production of inflammatory cytokines and other mediators, thereby reducing inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with COX enzymes. By binding to the active site of COX enzymes, it prevents the conversion of arachidonic acid to prostaglandin H2, a precursor of various prostaglandins. This inhibition results in decreased levels of prostaglandins, leading to reduced inflammation and pain. Additionally, this compound may also modulate other signaling pathways and gene expression, contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained anti-inflammatory and analgesic effects, although the extent of these effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and analgesic effects without causing adverse effects. At higher doses, it may induce toxic effects, such as gastrointestinal irritation and renal toxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into its active metabolites. These metabolites are then further processed and excreted from the body. The compound’s interaction with metabolic enzymes and cofactors can influence its metabolic flux and the levels of metabolites produced .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters and distributed to various tissues, including the liver, kidneys, and gastrointestinal tract. Its localization and accumulation in specific tissues can affect its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and exert its effects. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

2-(4-acetamidocyclohexyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-7(12)11-9-4-2-8(3-5-9)6-10(13)14/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVBDJQHTIBXHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50951619
Record name {4-[(1-Hydroxyethylidene)amino]cyclohexyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50951619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2901-44-2, 2901-45-3
Record name NSC175383
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175383
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC175382
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175382
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name {4-[(1-Hydroxyethylidene)amino]cyclohexyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50951619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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